Antitumor EBV-EA Inhibition Comparison
Interiotherin C inhibits TPA‑induced EBV‑EA activation in Raji cells with a residual activation of 16.0% at a 1000 mol ratio/TPA, whereas the most potent in‑class compound, neokadsuranin, reduces activation to 4.7% under identical conditions [1]. At lower concentrations, the differentiation remains: at 100 mol ratio/TPA, Interiotherin C allows 78.9% activation compared to 72.9% for neokadsuranin and 73.6% for schisandrin C. This quantitative ranking enables researchers to select the appropriate potency level for their specific experimental objectives.
| Evidence Dimension | Inhibition of EBV‑EA activation (expressed as % of positive control) |
|---|---|
| Target Compound Data | 16.0% (1000 mol ratio/TPA); 59.0% (500); 78.9% (100); 100% (10) |
| Comparator Or Baseline | Neokadsuranin: 4.7% (1000), 51.6% (500), 72.9% (100), 92.6% (10); Schisandrin C: 2.6% (1000), 50.7% (500), 73.6% (100), 92.1% (10); Interiotherin A: 18.3% (1000), 60.1% (500), 85.7% (100), 100% (10) |
| Quantified Difference | Interiotherin C is 3.4× less potent than neokadsuranin and 6.2× less potent than schisandrin C at 1000 mol ratio/TPA. |
| Conditions | Raji cells; EBV-EA activation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA, 20 ng = 32 pmol/mL). Data represent mean ± SD of relative percentage to positive control (100%). |
Why This Matters
This direct potency ranking allows investigators to select Interiotherin C when moderate, tunable inhibition is preferred over maximal suppression, or when the compound's unique polypharmacology (neuroprotection, anti‑inflammation) is required alongside antitumor-promoting activity.
- [1] Chen, D. F., Zhang, S. X., Kozuka, M., Sun, Q. Z., Feng, J., Wang, Q., ... & Lee, K. H. (2002). Interiotherins C and D, two new lignans from Kadsura interior and antitumor-promoting effects of related neolignans on Epstein-Barr virus activation. Journal of Natural Products, 65(9), 1242-1245. View Source
